
Pregabalin Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregabalin Impurity E is a byproduct formed during the synthesis of Pregabalin, an anticonvulsant and neuropathic pain medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA) and is used to treat conditions such as epilepsy, neuropathic pain, and fibromyalgia . The presence of impurities like this compound can affect the quality and safety of the final pharmaceutical product, making it essential to study and control these impurities during the manufacturing process .
Métodos De Preparación
The preparation of Pregabalin Impurity E involves several synthetic routes and reaction conditions. One common method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction to occur . After the reaction, the solvent is depressurized and concentrated until no liquid flows out. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, and an organic solvent is added. The mixture is cooled to 0-10°C, and an alkane solvent is added dropwise until a solid precipitates. This solid is then filtered to obtain this compound .
Industrial production methods often involve cost-effective isolation techniques such as preparative high-performance liquid chromatography (HPLC), flash liquid chromatography (LC), and simulated moving bed (SMB) chromatography . These methods help in isolating and purifying this compound efficiently and in large quantities.
Análisis De Reacciones Químicas
Pregabalin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Pregabalin Impurity E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the impurity profile of Pregabalin and to ensure the quality and safety of the final drug product . It also aids in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
In chemistry, this compound serves as a reference standard for method validation and stability studies . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Pregabalin by providing insights into the metabolism and degradation pathways of the drug .
Mecanismo De Acción
it is structurally related to Pregabalin, which exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P .
Comparación Con Compuestos Similares
Pregabalin Impurity E can be compared with other similar compounds, such as:
Pregabalin Impurity A: (S)-3-(Aminomethyl)-5-methylhexanoic acid
Pregabalin Impurity B: (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid
Pregabalin Impurity C: (S)-3-(Isobutyl)-5-methylhexanoic acid
Pregabalin Impurity D: (S)-3-(Isopropyl)-5-methylhexanoic acid
These impurities share structural similarities with Pregabalin but differ in their specific functional groups and chemical properties . This compound is unique due to its specific formation conditions and its role in the overall impurity profile of Pregabalin.
Propiedades
Fórmula molecular |
C11H24ClNO2 |
|---|---|
Peso molecular |
237.77 g/mol |
Nombre IUPAC |
propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-8(2)5-10(7-12)6-11(13)14-9(3)4;/h8-10H,5-7,12H2,1-4H3;1H |
Clave InChI |
PAJYXEKKCOKKCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)OC(C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


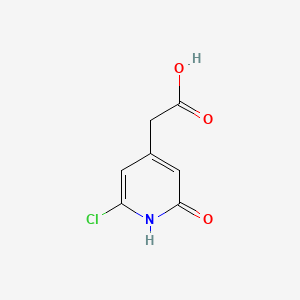
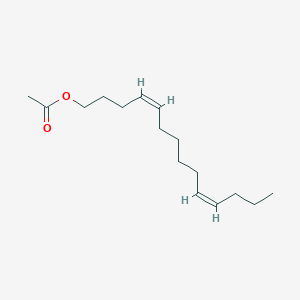
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

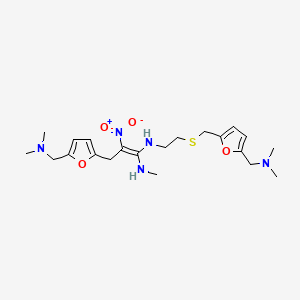
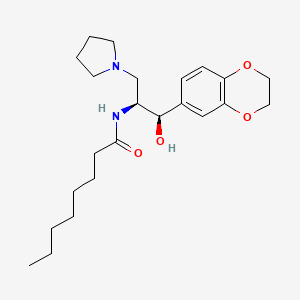
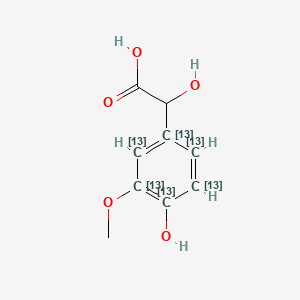
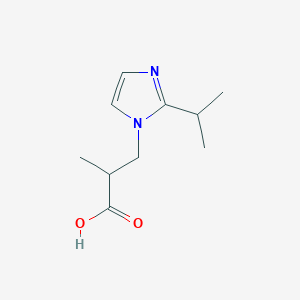
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
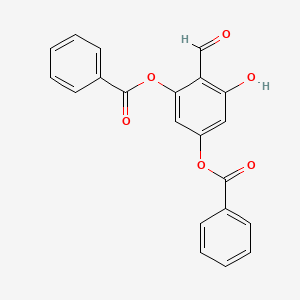
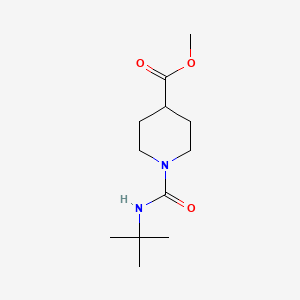
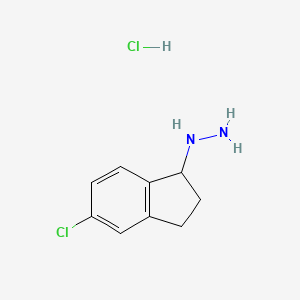

![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
